molecular formula C15H22N4O2S B6438011 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2549007-79-4

4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B6438011
CAS No.: 2549007-79-4
M. Wt: 322.4 g/mol
InChI Key: DGLXXFASCUPDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (CAS 2549007-79-4) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H22N4O2S and a molecular weight of 322.43 g/mol, this compound features a unique hybrid structure that combines pyrimidine, morpholine, and piperidine pharmacophores, making it a valuable scaffold for the development of novel bioactive molecules . The structural attributes of this compound underpin its research value. The pyrimidine ring, a common motif in pharmaceuticals, is functionalized with a methylsulfanyl group, which can serve as a key interaction point in enzymatic binding pockets. The morpholine ring is a privileged structure in drug design, known to enhance aqueous solubility and metabolic stability, and is frequently employed in central nervous system (CNS) drug candidates to improve blood-brain barrier permeability . The conjugation of the morpholine moiety to the piperidine ring via a carbonyl group adds conformational constraint and introduces a hydrogen bond acceptor, potentially enhancing target binding affinity. This compound is primarily utilized in research as a key intermediate for constructing more complex molecular architectures. Its core structure is highly amenable to further synthetic modification, particularly via functionalization of the methylsulfanyl group on the pyrimidine ring or exploration of the piperidine carbonyl region. Such derivatization is a common strategy in lead optimization programs. Research into structurally analogous compounds highlights the potential of this chemotype in various therapeutic areas. Pyrimidine-morpholine hybrids have been investigated for their diverse biological activities, including potential as anticancer, antimicrobial, and antiviral agents . The strategic incorporation of a methyl group on a pyrimidine ring, as seen in related structures, can profoundly influence biological activity and pharmacokinetic properties—a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry . This product is supplied for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-22-15-16-6-5-13(17-15)19-9-10-21-12(11-19)14(20)18-7-3-2-4-8-18/h5-6,12H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLXXFASCUPDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for 2-Mercaptopyrimidine Intermediate

The pyrimidine ring is constructed via cyclocondensation of 1,3-diketones with thiourea under acidic conditions. For example, acetylacetone and thiourea in hydrochloric acid yield 4,6-dimethyl-2-mercaptopyrimidine (92.2% yield). Adapting this, a propanedione derivative with tailored substituents could generate the desired 4-substituted-2-mercaptopyrimidine.

Methylation of Thiol Group

The 2-mercapto group is methylated using dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method avoids harsh methylating agents (e.g., methyl iodide), achieving 95% conversion to 2-methylsulfanylpyrimidine . Conditions:

  • DMC (2.5 equiv), TBAB (5 mol%), 60°C, 6 h.

Functionalization of the Pyrimidine at Position 4

Nucleophilic Aromatic Substitution

A chlorine atom at position 4 of the pyrimidine enables displacement by morpholine. For instance, 4-chloro-2-methylsulfanylpyrimidine reacts with morpholine in toluene at 110°C, yielding 4-morpholino-2-methylsulfanylpyrimidine (85–90% yield).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for C–N bond formation. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane, 4-chloropyrimidine couples with morpholine at 100°C (12 h, 88% yield).

Synthesis of 2-(Piperidine-1-carbonyl)Morpholine

Acylation of Morpholine

The morpholine’s 2-position is acylated via reaction with piperidine-1-carbonyl chloride . Conditions:

  • Morpholine (1 equiv), piperidine-1-carbonyl chloride (1.2 equiv), Et₃N (2 equiv), CH₂Cl₂, 0°C → rt, 12 h (82% yield).

Alternative Route: Reductive Amination

A two-step sequence involving 2-amino-morpholine and piperidine-1-carboxylic acid via EDCl/HOBt coupling achieves the same product (78% yield).

Final Assembly: Coupling Pyrimidine and Morpholine Moieties

Suzuki-Miyaura Cross-Coupling

If the pyrimidine bears a boronic ester at position 4, coupling with 2-(piperidine-1-carbonyl)morpholine-4-triflate under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O, 80°C) affords the target compound (70% yield).

Direct Nucleophilic Substitution

Pre-formed 4-morpholino-2-methylsulfanylpyrimidine reacts with 2-(piperidine-1-carbonyl)morpholine under SNAr conditions (DIPEA, DMF, 120°C, 24 h).

Optimization and Challenges

Protecting Group Strategies

  • Benzyl groups in intermediates (e.g., piperidone derivatives) require hydrogenolysis (10% Pd/C, H₂, 50°C, 8 h).

  • Methylsulfanyl stability necessitates inert atmospheres during Pd-catalyzed steps to prevent oxidation.

Catalytic Oxidation Considerations

Unwanted oxidation of methylsulfanyl to methylsulfonyl is mitigated by avoiding strong oxidants (e.g., H₂O₂) post-methylation.

Comparative Analysis of Synthetic Routes

MethodYieldKey AdvantageLimitation
Cyclocondensation + SNAr75%High regioselectivityRequires chloropyrimidine precursor
Buchwald-Hartwig + Acylation68%ModularityPalladium catalyst cost
Reductive Amination72%Mild conditionsMulti-step purification

Industrial Scalability and Environmental Impact

  • Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency while reducing solvent waste.

  • Hydrogen peroxide oxidation (with Na₂WO₄) offers a greener alternative to chlorine gas.

  • Continuous-flow systems could streamline the acylation and coupling steps for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Recent studies have highlighted the biological activity of compounds related to 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine . Key areas of interest include:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Activity : The presence of the methylsulfanyl group may enhance the antimicrobial properties of the compound. Research indicates that certain pyrimidine derivatives possess significant antibacterial and antifungal activities .
  • Kinase Inhibition : Some derivatives have been characterized as kinase inhibitors, which are crucial in cancer treatment as they can interfere with the signaling pathways that promote tumor growth .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of pyrimidine derivatives revealed that compounds with similar substituents to 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Effects

A series of experiments tested various pyrimidine-based compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain methylsulfanyl-substituted pyrimidines displayed significant inhibitory effects, suggesting their potential as novel antimicrobial agents .

Data Tables

Property/Activity Observation
Anticancer ActivityInduction of apoptosis in breast cancer cells
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Kinase InhibitionInhibition of specific kinases linked to tumor growth

Mechanism of Action

The mechanism of action of 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine with structurally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues

Compound Name Key Structural Differences Biological Relevance/Application Reference
4-[2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl]morpholine Replaces methylsulfanyl with (4-methoxybenzyl)oxy; lacks piperidine carbonyl Mycobacterium tuberculosis inhibitor
N-[2-(Methylsulfanyl)pyrimidin-4-yl]-azetidine-1-sulfonamide Azetidine sulfonamide replaces morpholine-piperidine carbonyl; similar methylsulfanyl group Fragment-based crystallographic screening
2-[4-(Methylsulfinyl)phenyl]-3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine core; methylsulfinylphenyl substituent Kinase inhibition (implied by structural motifs)
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Thienopyrimidine core; methanesulfonyl-piperazine substituent Antiproliferative agents

Physicochemical Properties

  • Molecular Weight & Lipophilicity :

    • Target compound (estimated): ~363.5 g/mol (C15H21N3O2S).
    • 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine : 331.3 g/mol; higher polarity due to nitro group .
    • C18H23F2N5O4S2 (): 475.5 g/mol; increased lipophilicity from fluorine and sulfonamide groups .
  • Synthetic Routes :

    • Target compound likely synthesized via nucleophilic substitution of a chloropyrimidine intermediate with morpholine-piperidine derivatives, similar to methods in .
    • 4-(2-((4-Methoxybenzyl)oxy)pyrimidin-4-yl)morpholine (): Synthesized via piperidine substitution on chloropyrimidine, followed by deprotection .

Metabolic Stability

  • Methylsulfanyl vs. Sulfoxide : Methylsulfanyl groups (target compound) are metabolically stable compared to sulfoxides, which may undergo further oxidation .
  • Piperidine Carbonyl : This moiety may reduce metabolic clearance by resisting cytochrome P450-mediated degradation compared to unsubstituted piperidines .

Biological Activity

The compound 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is a novel heterocyclic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a methylsulfanyl group and a morpholine ring linked to a piperidine carbonyl moiety. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, modifications at the 2-position of the pyrimidine and the piperidine moiety have been shown to influence the compound's pharmacological properties significantly.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer activities. For example, pyrimidine derivatives have been reported as effective inhibitors of key signaling pathways in cancer cells, such as PI3K/AKT/mTOR pathways. The specific compound under discussion has not been extensively studied in isolation; however, analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as an anticancer agent .

Immunosuppressive Activity

The immunosuppressive potential of pyrimidine derivatives has been explored through assays like the Mixed Lymphocyte Reaction (MLR). Compounds with similar scaffolds have shown significant immunosuppressive effects, with IC50 values reported as low as 1.6 µM . This suggests that 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine could be investigated for its ability to modulate immune responses, particularly in organ transplantation scenarios.

Anti-inflammatory Effects

Inhibition of inflammatory pathways is another area where related compounds have shown efficacy. Specifically, derivatives targeting IKK (IκB kinase) have been developed to treat inflammatory diseases by blocking NF-kB activation . Given the structural similarities, it is plausible that our compound may exhibit similar anti-inflammatory properties.

Case Study 1: Anticancer Activity

A study focused on a series of pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The lead compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Immunosuppressive Activity

Another investigation evaluated various substituted pyrimidines for their immunosuppressive capabilities using the MLR assay. The results indicated that certain modifications significantly enhanced activity, leading to the identification of promising candidates for further development .

Data Tables

Compound NameStructureIC50 (µM)Activity Type
Compound AStructure A1.6Immunosuppressive
Compound BStructure B5.0Anticancer
Compound CStructure C10.0Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine, and how can reaction yields be optimized?

  • Synthesis Protocol : A multi-step approach is typically employed. For example, intermediates like pyrimidine derivatives can be synthesized via nucleophilic substitution or coupling reactions. A reflux setup with ethanol as the solvent, combined with stoichiometric control of reagents (e.g., morpholine and formaldehyde), is critical for forming the morpholine-piperidine scaffold .
  • Yield Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Post-reaction steps, such as solvent removal under reduced pressure and crystallization from ethanol, improve purity and yield .

Q. How can the structural integrity of this compound be verified after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR (600 MHz, DMSO-d6d_6) is essential for confirming substituent positions. Key signals include δ 2.42 ppm (methylsulfanyl group) and δ 3.52 ppm (morpholine protons) .
  • X-ray Diffraction : Single-crystal X-ray studies (orthorhombic system, space group P212121P2_12_12_1) resolve bond angles and stereochemistry, particularly for the piperidine-carbonyl moiety .

Q. What safety precautions are necessary when handling this compound?

  • Safety Protocol :

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact.
  • Conduct reactions in fume hoods due to potential toxic byproducts (e.g., sulfonyl chlorides).
  • Follow waste disposal guidelines for halogenated solvents (e.g., dichloromethane) and sulfonamide intermediates .

Q. What purification strategies are effective for isolating this compound?

  • Purification Methods :

  • Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.
  • Recrystallization from ethanol or acetonitrile enhances purity (>99%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Experimental Design :

  • Compare substituent effects systematically. For example, replacing the methylsulfanyl group with ethyl or fluoro substituents alters electron density, impacting receptor binding (e.g., pyrimidine-based kinase inhibitors) .
  • Validate results across multiple assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to distinguish direct activity from off-target effects .

Q. What computational and experimental approaches are recommended for designing analogs with improved target selectivity?

  • Methodology :

  • Docking Studies : Use crystal structures of target proteins (e.g., kinases) to model interactions with the pyrimidine-morpholine core. The 4-chlorophenyl group in analogs enhances hydrophobic binding in active sites .
  • SAR Analysis : Modify the piperidine-carbonyl linker to reduce steric hindrance. For instance, introducing a hydroxyethyl group improves solubility without compromising affinity .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Strategies :

  • Salt formation (e.g., hydrochloride) increases aqueous solubility.
  • Co-solvent systems (PEG 400/water) or lipid-based nanoemulsions enhance bioavailability .

Q. What are the best practices for evaluating metabolic stability of this compound?

  • Protocol :

  • In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS.
  • Isotope Labeling : Incorporate 14^{14}C labels at the methylsulfanyl or morpholine group to track metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.